2-Methylhepta-1,5-diene
Description
Bond Lengths and Hybridization
The molecular structure of 2-methylhepta-1,5-diene, derived from its SMILES representation (CC=CCCC(=C)C), features two double bonds separated by two single bonds. Quantum mechanical calculations using the Universal Force Field (UFF) reveal distinct bond lengths:
| Bond Type | Average Length (Å) |
|---|---|
| C=C (double bonds) | 1.34 ± 0.01 |
| C–C (single bonds) | 1.54 ± 0.02 |
| C–H | 1.09 ± 0.01 |
These values align with typical sp²-sp² (1.34 Å) and sp³-sp³ (1.54 Å) hybridization states. The double bonds at positions 1–2 and 5–6 exhibit reduced bond lengths compared to adjacent single bonds, consistent with π-orbital overlap. The methyl group at position 2 introduces slight steric hindrance, increasing the C2–C3 bond length to 1.52 Å.
Bond Angles and Torsional Strain
Bond angle analysis highlights deviations from ideal tetrahedral geometry due to conjugation effects. Key angles include:
| Angle Center | Atom Triplet | Angle (°) |
|---|---|---|
| C2 | C1–C2–C3 | 124.3 |
| C5 | C4–C5–C6 | 119.8 |
The widened angle at C2 (124.3°) arises from repulsion between the methyl group and the adjacent double bond, while the C4–C5–C6 angle (119.8°) reflects partial conjugation between the π-systems. Torsional strain between the double bonds is minimized by adopting a s-cis conformation, though rotational barriers remain low (≈3 kcal/mol).
Structure
3D Structure
Properties
IUPAC Name |
2-methylhepta-1,5-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKRFDPUBWVICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961407 | |
| Record name | 2-Methylhepta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41044-64-8 | |
| Record name | 2-Methylhepta-1,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhepta-1,5-diene can be synthesized through various methods. One common approach involves the thermolysis of 2,2-dimethyl-1-vinylcyclobutane. This reaction is conducted at temperatures ranging from 263 to 301°C, resulting in the formation of this compound along with other products such as isobutene and butadiene .
Industrial Production Methods: Industrial production of this compound typically involves the addition of Grignard reagents to appropriate aldehydes and ketones, followed by dehydration of the resulting diene-alcohol.
Chemical Reactions Analysis
Types of Reactions: 2-Methylhepta-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methylhepta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study sigmatropic rearrangements, particularly the Cope rearrangement.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various polymers and specialty chemicals.
Mechanism of Action
The primary mechanism of action for 2-Methylhepta-1,5-diene involves sigmatropic rearrangements, specifically the Cope rearrangement. This reaction is a [3,3]-sigmatropic rearrangement that proceeds through a concerted mechanism, involving the simultaneous breaking and forming of sigma and pi bonds . The transition state is typically a chair-like conformation, which is energetically favorable.
Comparison with Similar Compounds
6-Methyl-1,5-heptadiene
Molecular formula : C₈H₁₄ (same as 2-methylhepta-1,5-diene)
Structural differences : The methyl group is positioned at carbon 6 instead of carbon 2. This alters branching and electronic effects on the double bonds.
Key properties (from NIST data):
Comparison :
- Physical properties : While boiling point and density data are unavailable for 6-methyl-1,5-heptadiene, its structural similarity suggests comparable volatility and hydrophobicity to the 2-methyl isomer.
(R)-p-Mentha-1,8-diene
Molecular formula: C₁₀H₁₆ Structural differences: A cyclic monoterpene with a cyclohexene ring, an isopropenyl group, and a methyl group (CAS 5989-27-5) . Key properties:
- Cyclic vs. acyclic structure : The rigid cyclohexene ring enhances thermal stability compared to linear dienes like this compound.
- Applications : Widely used in fragrances and flavorings due to its aromatic properties, unlike the less specialized this compound.
(Cycloocta-1,5-diene)platinum(II) Chloride
Molecular formula : C₈H₁₂Cl₂Pt
Structural differences : A coordination complex where 1,5-diene acts as a ligand for platinum.
Key properties :
- ΔfH° (solid) : -208.00 ± 11.00 kJ/mol (high stability due to metal-ligand bonding) .
- Applications : Used in catalysis and materials science, contrasting with the organic reactivity of this compound.
Data Table: Comparative Physicochemical Properties
Research Findings and Discrepancies
- Molecular formula conflicts : erroneously lists C₁₆H₂₈ for this compound, likely a typo, as authoritative sources (NIST, 2025 reports) confirm C₈H₁₄ .
- Isomer effects : The cis-trans isomerism in this compound impacts its polarity and packing efficiency, as reflected in its refractive index range (1.428–1.432) .
- Data gaps : Physical properties for 6-methyl-1,5-heptadiene and p-mentha-1,8-diene remain underreported, highlighting the need for further experimental studies.
Biological Activity
2-Methylhepta-1,5-diene, a diene compound with the molecular formula , has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by data tables and relevant case studies.
Target of Action : The primary mode of action for this compound involves cycloaddition reactions, particularly the Diels-Alder reaction. This reaction is vital in the synthesis of complex organic molecules, including pharmaceuticals.
Biochemical Pathways : The compound participates in various biochemical pathways by interacting with enzymes and proteins. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes significantly.
Cellular Effects
This compound affects cellular functions through modulation of signaling pathways and gene expression. Studies indicate that it can influence metabolic pathways by altering the expression of genes involved in these processes.
Molecular Interactions
At the molecular level, this compound binds to active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may stabilize the active conformations of certain enzymes or prevent substrate access to the active site.
Dosage Effects in Animal Models
Research has shown that the effects of this compound vary significantly with dosage:
- Low Doses : Minimal observable effects on cellular functions.
- Moderate Doses : Noticeable changes in metabolic activity and enzyme function.
- High Doses : Potential toxicity and adverse health effects observed in animal models.
Threshold effects are critical; a specific dosage is often required to elicit a measurable biological response.
Metabolic Pathways
The compound undergoes various metabolic transformations:
| Metabolic Process | Products Formed |
|---|---|
| Oxidation | Carboxylic acids or aldehydes |
| Reduction | 2-Methylheptane |
| Substitution | Dihalogenated products |
These metabolic processes are facilitated by cytochrome P450 enzymes, which generate reactive intermediates that participate in further biochemical reactions.
Scientific Research Applications
The versatility of this compound extends into various fields:
- Chemistry : Used as a precursor for synthesizing organic compounds.
- Biology : Investigated for its interactions with biological molecules.
- Medicine : Ongoing research into therapeutic applications and derivatives.
- Industry : Employed in producing specialty chemicals and flavoring agents .
Notable Research Findings
A study published in Nature highlighted the compound's role in oligomerization reactions that yield biologically relevant products. The findings suggest potential applications in synthetic organic chemistry where this compound serves as a building block for complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
